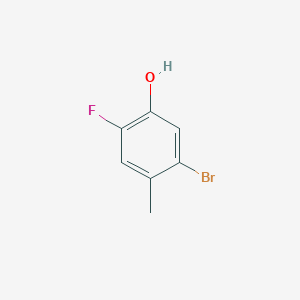

5-Bromo-2-fluoro-4-methylphenol

Vue d'ensemble

Description

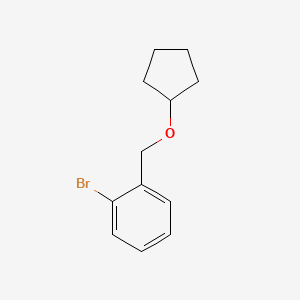

5-Bromo-2-fluoro-4-methylphenol is a compound used in the field of scientific research for its unique physical and chemical properties . It is an aryl fluorinated building block and can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-methylphenol involves several steps. For instance, one method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-4-methylphenol is C7H6BrFO. It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylphenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists. It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylphenol has a molecular weight of 205.02 g/mol. It is a solid at room temperature .Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties

Bromophenols isolated from marine algae have demonstrated significant antibacterial and antioxidant activities. For example, compounds from Rhodomela confervoides showed moderate to high activity against several bacteria strains, indicating potential for antibacterial applications (Xu et al., 2003). Another study highlighted the antioxidant efficacy of bromophenols from the red algae, Vertebrata lanosa, showcasing their potential in cellular antioxidant applications (Olsen et al., 2013).

Environmental Toxicology

Research on 2,4,6-tribromophenol, a related compound, has provided insights into the environmental presence and toxicology of brominated phenols. This compound, used in various industrial applications, has been found ubiquitously in the environment and poses potential risks due to its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Synthetic Chemistry Applications

The synthesis and reactivity of bromophenols and their derivatives, including those with similar substituent patterns to 5-Bromo-2-fluoro-4-methylphenol, are of interest for creating complex molecules. For example, a study on the regioselective monobromination of activated aromatics and heteroaromatics with N-bromosuccinimide highlights methodologies that could be applicable to synthesizing substituted phenols for various chemical studies and applications (Ganguly et al., 2005).

Mécanisme D'action

Safety and Hazards

The safety data sheet for 5-Bromo-2-fluoro-4-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to ensure adequate ventilation .

Orientations Futures

As a compound used in scientific research, 5-Bromo-2-fluoro-4-methylphenol has potential applications in the development of new materials and drugs. Its use in the synthesis of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus, suggests potential future directions in medical and pharmaceutical research .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REASDODZSVTATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-4-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)